3-Bromofuran-2-carbonyl chloride
Overview
Description
3-Bromofuran-2-carbonyl chloride is a chemical compound that serves as an important intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a bromine atom and a carbonyl chloride group attached to a furan ring. This compound is reactive due to the presence of both electrophilic and leaving groups, which makes it a versatile reagent in organic synthesis.
Synthesis Analysis
The synthesis of 3-bromofuran-2-carbonyl chloride and its derivatives can be achieved through various methods. For instance, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles can lead to the formation of cyclopropane bis-lactones, as described in the study of pseudoesters and derivatives . Another approach involves the palladium-catalyzed C–H bond arylation of 3-bromofuran, which allows for the synthesis of di- and triarylated 3-bromofuran derivatives . Additionally, the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids has been developed to directly synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones .
Molecular Structure Analysis
The molecular structure of 3-bromofuran-2-carbonyl chloride derivatives can be complex, with the potential for various substituents to be added to the furan ring. For example, the multi-component synthesis involving furan-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates leads to the formation of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans . The structure of these compounds has been confirmed by single-crystal X-ray analysis, which provides detailed insights into their molecular geometry.
Chemical Reactions Analysis
3-Bromofuran-2-carbonyl chloride is involved in a variety of chemical reactions. The [4 + 1 + 1] annulation between α-bromo carbonyls and 1-azadienes results in the formation of fused benzofuro[3,2-b]pyridines and benzo[4,5]thieno[3,2-b]pyridines . Furthermore, the compound can undergo Michael initiated ring closure reactions to form cyclopropanes and five-membered heterocycles . The reactivity of 3-bromofuran in Pd-catalyzed C–H bond arylation has also been explored, leading to the synthesis of 2,3,5-triarylfurans .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromofuran-2-carbonyl chloride derivatives are influenced by the substituents on the furan ring. These properties are crucial for the reactivity and stability of the compounds. For example, the presence of the bromine atom and carbonyl chloride group makes the compound a good electrophile, which is essential for its reactivity in nucleophilic substitution reactions . The synthesis of novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds showcases the reactivity of the carbonyl chloride group in forming amide bonds . Additionally, the synthesis of 2,5-disubstituted 3-iodofurans via palladium-catalyzed coupling and iodocyclization of terminal alkynes demonstrates the ability to introduce various functional groups onto the furan ring .
Scientific Research Applications
Organic Synthesis and Reactions
3-Bromofuran-2-carbonyl chloride is utilized in various organic synthesis processes. For instance, it is involved in the propargylation of carbonyl compounds using halogenated propynes with tin(II) halides, resulting in the production of substituted but-3-yn-1-ols (Masuyama, Ito, Fukuzawa, Terada, & Kurusu, 1998). This demonstrates its role in modifying organic structures, particularly in creating complex molecules with potential applications in various fields, including medicinal chemistry.
Analytical Chemistry Applications
Bromine chloride, which can be derived from compounds like 3-Bromofuran-2-carbonyl chloride, finds use in analytical chemistry. It serves as a standard reagent for the rapid and precise determination of organic compounds by titrimetric methods. This application is vital in quantifying various organic substances, ensuring accuracy and efficiency in chemical analysis (Verma, Srivastava, Ahmed, & Bose, 1978).
Synthesis of Novel Compounds
A notable example of the utilization of 3-Bromofuran-2-carbonyl chloride in synthesizing new compounds is its involvement in the production of novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds. Starting from dichloropyridine, a series of reactions including hydrazining, ester-bromination, oxidation, and hydrolysis lead to the synthesis of these unique compounds, showcasing the compound's versatility in creating structurally diverse molecules (Yang Yun-shang, 2011).
Organometallic Chemistry
3-Bromofuran-2-carbonyl chloride plays a role in organometallic chemistry, particularly in reactions involving organomagnesium compounds. It is part of processes that lead to the synthesis of various organic compounds containing silicon, germanium, and tin (Mironov, Petrov, & Maksimova, 1959). These reactions are fundamental in the development of materials and catalysts used in a wide range of industrial applications.
properties
IUPAC Name |
3-bromofuran-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2/c6-3-1-2-9-4(3)5(7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZDPJVRZQGTET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619018 | |
Record name | 3-Bromofuran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromofuran-2-carbonyl chloride | |
CAS RN |
58777-57-4 | |
Record name | 3-Bromofuran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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